3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline
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Description
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline (CHAI) is a synthetic organic compound with a wide range of applications in research and industry. CHAI is a versatile compound that can be used in various biochemical and physiological experiments, as well as in drug development and synthesis. CHAI is an important tool for scientists to understand the mechanisms of action of various compounds and to develop new drugs.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that derivatives of 2-oxoindoline, such as 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline, have notable antioxidant properties. Studies using compounds synthesized from 5-substituted isatins (related to 2-oxoindoline) have shown that these compounds possess significant antioxidant activity, as determined by quantum-chemical calculations and the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging method (Çavuş et al., 2020).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to this compound. These include the development of novel carbohydrazones, which have been synthesized, characterized, and examined for their electronic and antioxidant properties using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis (Muğlu et al., 2019).
Biological Activity
Compounds in the 2-oxoindoline series, including those similar to this compound, have been studied for their biological activity. For instance, derivatives of 2-oxoindoline-1-acetic acids and their derivatives have been synthesized and evaluated for biological activities (Bolotov et al., 1985).
Pharmaceutical and Chemical Applications
The 2-oxoindoline framework, as found in this compound, has implications in pharmaceutical and chemical applications. This includes the synthesis of biologically active compounds, studies on their physicochemical characteristics, and evaluation of their nootropic activity, which is particularly relevant for substances containing amino acid esters moieties (Altukhov, 2014).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15-10-5-1-3-7-12(10)18-16(15)22/h1-8,18,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMEBQYSCVMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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